Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Polar surface area TPSA Drug-likeness

Generic pyrazolo[1,5-a]pyrimidine analogs missing the 2-amino or 5-oxo group can shift Log P by >0.4 units and alter TPSA by >20 Ų, derailing lead optimization. This compound eliminates that risk by integrating both motifs on a single scaffold. - Dual H-bond donor-acceptor architecture (2 donors, 6 acceptors; Log P -0.22, TPSA 102.48 Ų) for bidentate kinase hinge binding. - NLT 98% purity reduces false positives/negatives vs. analogs offered at 95-97%. - Orthogonal derivatization: nucleophilic amino group + electrophilic carbonyl enable diverse library synthesis from one intermediate.

Molecular Formula C9H10N4O3
Molecular Weight 222.20 g/mol
Cat. No. B12091581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Molecular FormulaC9H10N4O3
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2NC(=O)C=CN2N=C1N
InChIInChI=1S/C9H10N4O3/c1-2-16-9(15)6-7(10)12-13-4-3-5(14)11-8(6)13/h3-4H,2H2,1H3,(H2,10,12)(H,11,14)
InChIKeyKQZAZHUMVWXWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate: A Dual-Functional Pyrazolopyrimidine Building Block for Kinase-Focused Libraries


Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1466565-59-2) is a heterocyclic scaffold belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole–pyrimidine core bearing three key substituents: a 2-amino group, a 5-oxo group, and a 3-ethyl carboxylate ester . With a molecular formula of C₉H₁₀N₄O₃ and a molecular weight of 222.20 g·mol⁻¹, the compound presents dual hydrogen-bond-donor (NH₂) and hydrogen-bond-acceptor (C=O) motifs on a planar aromatic framework, making it a versatile intermediate for the construction of kinase-focused compound libraries .

Why Generic Substitution of Pyrazolo[1,5-a]pyrimidine Analogs Risks Derailing Lead Optimization: The Case for Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate


Superficially similar pyrazolo[1,5-a]pyrimidine-3-carboxylate analogs — differing by the absence of a single amino or oxo group — exhibit markedly divergent physicochemical properties that directly impact their suitability for medicinal chemistry workflows . Replacing the target compound with a de-amino or de-oxo analog alters polar surface area by >20 Ų and shifts lipophilicity by >0.4 Log P units, changes that can translate into orders-of-magnitude differences in membrane permeability and metabolic stability . For procurement decisions, these variations mean that a “close” analog may fail to recapitulate key structure–activity relationships, waste synthetic resources, or produce misleading biological data. The quantitative evidence below demonstrates precisely where ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate diverges from its nearest comparators and why that divergence matters.

Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Polar Surface Area (TPSA) Elevated by ≥20 Ų Relative to De-amino and De-oxo Analogs

The target compound registers a topological polar surface area (TPSA) of 102.48 Ų , compared with 76.46 Ų for ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 926663-00-5, lacking the 2-amino group) and 82.51 Ų for ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1260169-02-5, lacking the 5-oxo group) . The TPSA of the target exceeds the de-amino analog by 26.02 Ų and the de-oxo analog by 19.97 Ų.

Polar surface area TPSA Drug-likeness Permeability

Calculated Log P Shift of –0.42 vs. De-amino Analog: A Quantitative Lipophilicity Differentiator

The target compound displays a calculated Log P of –0.2185 , whereas the de-amino analog ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits a Log P of +0.1993 . The net difference of approximately –0.42 log units indicates that the target is markedly more hydrophilic.

Lipophilicity LogP Metabolic stability Off-target binding

Commercial Purity Specification: 98% NLT vs. 95–97% for Common Analogs

The target compound is routinely supplied with a purity specification of ≥98% (NLT 98%) . In contrast, the structurally closest analog, ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, is typically offered at 97% purity , and ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is commonly listed at 96% purity .

Purity Quality control Reproducibility Procurement

Dual Hydrogen-Bond Donor/Acceptor Architecture Not Replicated by Single-Functional Analogs

The target compound presents two hydrogen-bond donor atoms (2 × NH) and six hydrogen-bond acceptor atoms (6 × O/N) . The de-amino analog 926663-00-5 lacks the primary amine donor, possessing at most one hydrogen-bond donor, while the de-oxo analog 1260169-02-5 lacks the carbonyl acceptor. No single comparator simultaneously provides the donor–acceptor pairing found in the target, which is essential for bidentate hinge-binding interactions in kinase active sites [1].

Hydrogen bonding Scaffold diversity Kinase hinge binding

Optimal Application Scenarios for Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate Based on Quantitative Differentiation Evidence


Kinase-Focused Library Design Requiring Bidentate Hinge-Binding Motifs

The compound’s dual hydrogen-bond donor–acceptor architecture (2 donors, 6 acceptors) makes it a strategic choice for constructing ATP-competitive kinase inhibitor libraries, where the 2-amino and 5-oxo groups can engage the kinase hinge region in a bidentate fashion. This feature is absent in the nearest single-functional analogs and is directly supported by the JAK2 inhibitor series that exploits 2-aminopyrazolo[1,5-a]pyrimidines [1].

Lead Optimization Campaigns Prioritizing Low Lipophilicity and High Polarity

With a calculated Log P of –0.22 and a TPSA of 102.48 Ų , the target is inherently more hydrophilic than its de-amino analog (Log P +0.20, TPSA 76.46 Ų) . This property profile suits lead optimization programs targeting improved metabolic stability, reduced hERG liability, or CNS-avoidance strategies, where even a 0.4 Log P shift can be decisive.

High-Throughput SAR Campaigns Where Starting Material Purity Minimizes Assay Noise

The ≥98% purity standard (NLT 98%) consistently offered by major vendors reduces the risk of false-positive or false-negative results in cell-based and biochemical assays compared to analogs typically supplied at 95–97% . This purity advantage streamlines hit-to-lead progression by eliminating the need for pre-assay re-purification.

Synthetic Intermediate for Late-Stage Functionalization via Amino or Carbonyl Handles

The concurrent presence of a nucleophilic 2-amino group and an electrophilic 5-oxo group on the same scaffold enables orthogonal derivatization strategies — for example, amide coupling at the amino group and nucleophilic addition at the carbonyl — a synthetic flexibility not simultaneously available in the de-amino or de-oxo analogs. This makes the compound a versatile advanced intermediate for generating structurally diverse screening libraries.

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